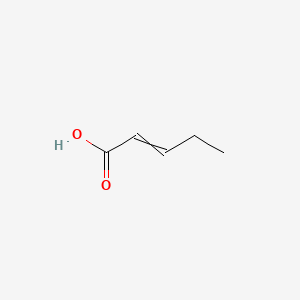

trans-2-Pentenoic acid

Description

2-Pentenoic acid has been reported in Anonychomyrma nitidiceps with data available.

Structure

3D Structure

Properties

IUPAC Name |

(E)-pent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h3-4H,2H2,1H3,(H,6,7)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYBQIKDCADOSF-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893700 | |

| Record name | (2E)-2-Pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Sour caramellic aroma | |

| Record name | (E)-2-Pentenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1782/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

62.9 mg/mL at 20 °C, Slightly soluble in water; soluble in non-polar solvents, Soluble (in ethanol) | |

| Record name | 2-Pentenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | (E)-2-Pentenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1782/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.984-0.991 | |

| Record name | (E)-2-Pentenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1782/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13991-37-2, 626-98-2, 27516-53-6 | |

| Record name | trans-2-Pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13991-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pent-2-enoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentenoic acid, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013991372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027516536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-2-Pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-pent-2-en-1-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pent-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PENTENOIC ACID, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RG66883CF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Pentenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

trans-2-Pentenoic acid chemical structure and properties

An In-depth Technical Guide to trans-2-Pentenoic Acid

Introduction

This compound, systematically known as (E)-pent-2-enoic acid, is an unsaturated carboxylic acid. Its structure consists of a five-carbon chain with a carboxyl group and a double bond between the second and third carbon atoms in the trans configuration.[1] This alpha,beta-unsaturated monocarboxylic acid is a colorless to pale yellow liquid with a characteristic sour, cheesy, or caramellic aroma.[2][3][4] It is found naturally in foods like bananas and beer.[3][4] this compound and its derivatives are utilized in various industrial and research applications, including as flavoring agents, in the synthesis of pharmaceuticals and specialty polymers, and as a reagent in organic chemistry.[5][6]

Chemical Structure and Identifiers

The unambiguous identification of this compound is crucial for research and development. The following table summarizes its key chemical identifiers.

| Identifier | Value |

| IUPAC Name | (2E)-pent-2-enoic acid[7] |

| Synonyms | This compound, (E)-2-Pentenoic acid, beta-Ethyl acrylic acid[2][8] |

| CAS Number | 13991-37-2[9] |

| Molecular Formula | C₅H₈O₂[2][7] |

| SMILES | CC/C=C/C(=O)O[2] |

| InChI | InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h3-4H,2H2,1H3,(H,6,7)/b4-3+[2] |

| InChIKey | YIYBQIKDCADOSF-ONEGZZNKSA-N[2] |

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for its handling, application, and process development.

| Property | Value |

| Molecular Weight | 100.12 g/mol [2] |

| Appearance | Clear colorless to light yellow liquid[3][7] |

| Melting Point | 9-11 °C[3] |

| Boiling Point | 106 °C at 20 mmHg[3] |

| Density | 0.99 g/mL at 25 °C[3] |

| Refractive Index (n20/D) | 1.452[3] |

| pKa | 4.70 at 25°C[10] |

| Solubility | 62.9 mg/mL in water at 20 °C; soluble in organic solvents[1][2] |

| Flash Point | 102 °C (closed cup) |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the Knoevenagel condensation.

Methodology: The synthesis can be achieved through the reaction of propionaldehyde (B47417) with malonic acid.[10]

-

Reactants: Propionaldehyde and Malonic Acid.[10]

-

Catalyst/Solvent: The reaction is typically carried out in pyridine, which acts as both the solvent and a basic catalyst.[10]

-

Conditions: The reaction mixture is heated for a specified duration (e.g., 3 hours).[10]

-

Work-up: Following the reaction, the product is isolated. A typical procedure would involve acidification to precipitate the carboxylic acid, followed by extraction with an organic solvent and purification by distillation or recrystallization.

-

Yield: This method has been reported to produce a yield of approximately 93%.[10]

Caption: General workflow for the synthesis of this compound.

Biological Activity and Applications

This compound is recognized as a biochemical reagent for life science research.[5][11] Its reactivity, influenced by both the carboxylic acid group and the carbon-carbon double bond, makes it a versatile intermediate and active compound in various fields.[1]

Flavor and Fragrance Industry

Due to its distinct fruity, cheesy, and sour aroma, this compound is used as a flavoring agent in the food industry and as a component in fragrances.[3][6]

Pharmaceutical Synthesis

It serves as a key intermediate in the synthesis of more complex pharmaceutical compounds.[6] Research has shown its utility in preparing novel nonsteroidal human androgen receptor (hAR) agonists from an antagonist pharmacophore.[3] Additionally, derivatives of trans-substituted propenoic acids have been studied for their activity on the nicotinic acid receptor HCA2 (GPR109A), a target for antidyslipidemic drugs.[11]

Polymer and Chemical Industries

The compound is employed in the production of specialty polymers, where it can contribute to enhanced material properties like flexibility and durability.[6] It is also a valuable reagent in broader organic synthesis and is used in the formulation of agricultural chemicals.[1][6]

Caption: Logical relationships of this compound applications.

Conclusion

This compound is a multifunctional organic compound with a well-defined chemical structure and a range of physical properties that facilitate its use in diverse applications. From its role as a flavoring agent to its crucial function as an intermediate in the synthesis of pharmaceuticals targeting receptors like hAR and HCA2, it remains a compound of significant interest to researchers and industry professionals. The straightforward synthesis protocols and established reactivity patterns ensure its continued relevance in both academic and industrial settings.

References

- 1. CAS 13991-37-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C5H8O2 | CID 638122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 13991-37-2 [chemicalbook.com]

- 4. Pentenoic acid - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. This compound [webbook.nist.gov]

- 10. guidechem.com [guidechem.com]

- 11. This compound | CAS#:13991-37-2 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Biosynthesis of trans-2-Pentenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the biosynthetic pathway of trans-2-pentenoic acid, a short-chain unsaturated fatty acid. While a dedicated natural biosynthetic pathway for this compound is not well-documented, evidence from metabolic engineering studies strongly suggests its production via a reversal of the β-oxidation cycle. This guide will focus on this proposed pathway, detailing the enzymatic steps, presenting available quantitative data, and outlining relevant experimental protocols.

Core Biosynthesis Pathway: The Reverse β-Oxidation Cycle

The biosynthesis of this compound is proposed to occur through a reversal of the mitochondrial fatty acid degradation pathway, commonly known as the β-oxidation cycle. This synthetic route is particularly relevant in engineered microorganisms like Escherichia coli. The pathway utilizes acetyl-CoA as the fundamental two-carbon building block and iteratively elongates the carbon chain. The synthesis of this compound requires one full cycle of elongation followed by a termination step after the dehydration reaction of the second cycle.

The key enzymatic steps are as follows:

-

Condensation: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This reaction is catalyzed by β-ketothiolase .

-

First Reduction: The keto group of acetoacetyl-CoA is reduced to a hydroxyl group, yielding (S)-3-hydroxybutyryl-CoA. This step is catalyzed by an acetoacetyl-CoA reductase / 3-hydroxyacyl-CoA dehydrogenase .

-

Dehydration: A molecule of water is removed from (S)-3-hydroxybutyryl-CoA to form a trans double bond, resulting in crotonyl-CoA. This reaction is catalyzed by an enoyl-CoA hydratase .

-

Second Reduction: The double bond of crotonyl-CoA is reduced to form butyryl-CoA, catalyzed by a trans-2-enoyl-CoA reductase .

-

Second Condensation: Butyryl-CoA is then condensed with another molecule of acetyl-CoA to form 3-ketohexanoyl-CoA, again catalyzed by β-ketothiolase .

-

Third Reduction: The 3-ketohexanoyl-CoA is reduced to 3-hydroxyhexanoyl-CoA by 3-hydroxyacyl-CoA dehydrogenase .

-

Second Dehydration: 3-hydroxyhexanoyl-CoA is dehydrated to form trans-2-hexenoyl-CoA. However, for the synthesis of this compound, the pathway intermediate is trans-2-pentenoyl-CoA , which is formed from a C3 primer (propionyl-CoA) and acetyl-CoA in the first condensation step, or through a less common pathway involving different precursors. Assuming the more studied pathway from acetyl-CoA, the direct precursor is crotonyl-CoA which undergoes another round of condensation and subsequent reactions. A more direct route to a C5 acid would involve the condensation of propionyl-CoA and acetyl-CoA.

-

Termination (Hydrolysis): The final step is the hydrolysis of the thioester bond of trans-2-pentenoyl-CoA to release the free fatty acid, this compound. This is catalyzed by a thioesterase . The selection of a thioesterase with appropriate substrate specificity is crucial for the efficient production of the desired short-chain unsaturated fatty acid.

dot digraph "Biosynthesis of this compound via Reverse β-Oxidation" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes acetyl_coa1 [label="2x Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; acetoacetyl_coa [label="Acetoacetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; hydroxybutyryl_coa [label="(S)-3-Hydroxybutyryl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; crotonyl_coa [label="Crotonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; butyryl_coa [label="Butyryl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; acetyl_coa2 [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; ketopentanoyl_coa [label="3-Ketopentanoyl-CoA\n(from Propionyl-CoA + Acetyl-CoA)", fillcolor="#F1F3F4", fontcolor="#202124"]; hydroxypentanoyl_coa [label="3-Hydroxypentanoyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; pentenoyl_coa [label="trans-2-Pentenoyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; pentenoic_acid [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges acetyl_coa1 -> acetoacetyl_coa [label=" β-Ketothiolase\n(e.g., AtoB)", color="#4285F4"]; acetoacetyl_coa -> hydroxybutyryl_coa [label=" 3-Hydroxyacyl-CoA\nDehydrogenase\n(e.g., FadB)", color="#4285F4"]; hydroxybutyryl_coa -> crotonyl_coa [label=" Enoyl-CoA Hydratase\n(e.g., FadB)", color="#4285F4"];

// Alternative pathway visualization for C5 acid propionyl_coa [label="Propionyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; acetyl_coa_alt [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; {rank=same; propionyl_coa; acetyl_coa_alt} propionyl_coa -> ketopentanoyl_coa [label=" β-Ketothiolase\n(e.g., AtoB)", color="#4285F4"]; acetyl_coa_alt -> ketopentanoyl_coa [color="#4285F4"];

ketopentanoyl_coa -> hydroxypentanoyl_coa [label=" 3-Hydroxyacyl-CoA\nDehydrogenase\n(e.g., FadB)", color="#4285F4"]; hydroxypentanoyl_coa -> pentenoyl_coa [label=" Enoyl-CoA Hydratase\n(e.g., FadB)", color="#4285F4"]; pentenoyl_coa -> pentenoic_acid [label=" Thioesterase\n(e.g., TesB)", color="#EA4335"];

// Invisible edges for layout crotonyl_coa -> propionyl_coa [style=invis];

{rank=same; acetyl_coa1; propionyl_coa; acetyl_coa_alt} {rank=same; acetoacetyl_coa; ketopentanoyl_coa} {rank=same; hydroxybutyryl_coa; hydroxypentanoyl_coa} {rank=same; crotonyl_coa; pentenoyl_coa} } caption: "Proposed biosynthesis of this compound."

Quantitative Data

Quantitative kinetic data for the enzymes from E. coli involved in the reverse β-oxidation pathway are summarized below. It is important to note that the specific activities and kinetic parameters can vary depending on the specific enzyme variant, assay conditions, and substrate used.

| Enzyme (E. coli) | Gene | Substrate | K_m | k_cat (s⁻¹) | V_max (U/mg) | Reference |

| β-Ketothiolase | atoB | Acetyl-CoA | ~2.3 mM | - | ~25 | (General literature values) |

| 3-Hydroxyacyl-CoA Dehydrogenase / Enoyl-CoA Hydratase | fadB | Acetoacetyl-CoA | ~0.05 mM | - | ~150 | (General literature values) |

| 3-Hydroxyacyl-CoA Dehydrogenase / Enoyl-CoA Hydratase | fadB | Crotonyl-CoA | - | - | - | (Activity is part of multifunctional enzyme) |

| Thioesterase II | tesB | Palmitoyl-CoA | 4.5 µM | 11.5 | - | [1] |

| Thioesterase | Various | trans-2-Pentenoyl-CoA | - | - | - | (Screening studies show activity but specific kinetics are not always reported)[2] |

Experimental Protocols

Heterologous Expression and Purification of Reverse β-Oxidation Enzymes from E. coli

This protocol provides a general framework for the expression and purification of His-tagged versions of AtoB, FadB, and TesB from E. coli.

a. Plasmid Construction and Transformation:

-

Clone the coding sequences of atoB, fadB, and tesB into an expression vector (e.g., pET-28a(+)) with an N-terminal His6-tag.

-

Transform the resulting plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

b. Protein Expression:

-

Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Incubate the culture for 4-6 hours at 30°C with shaking.

c. Cell Lysis and Purification:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

-

Elute the protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Dialyze the purified protein against a suitable storage buffer and store at -80°C.

dot digraph "Protein_Purification_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Transformation of E. coli", fillcolor="#F1F3F4", fontcolor="#202124"]; expression [label="Protein Expression (IPTG Induction)", fillcolor="#F1F3F4", fontcolor="#202124"]; harvest [label="Cell Harvest (Centrifugation)", fillcolor="#F1F3F4", fontcolor="#202124"]; lysis [label="Cell Lysis (Sonication)", fillcolor="#F1F3F4", fontcolor="#202124"]; clarification [label="Lysate Clarification (Centrifugation)", fillcolor="#F1F3F4", fontcolor="#202124"]; affinity [label="Ni-NTA Affinity Chromatography", fillcolor="#FBBC05", fontcolor="#202124"]; wash [label="Wash", fillcolor="#F1F3F4", fontcolor="#202124"]; elution [label="Elution", fillcolor="#F1F3F4", fontcolor="#202124"]; dialysis [label="Dialysis and Storage", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> expression [color="#4285F4"]; expression -> harvest [color="#4285F4"]; harvest -> lysis [color="#4285F4"]; lysis -> clarification [color="#4285F4"]; clarification -> affinity [color="#4285F4"]; affinity -> wash [color="#4285F4"]; wash -> elution [color="#4285F4"]; elution -> dialysis [color="#4285F4"]; } caption: "Workflow for recombinant protein purification."

Enzyme Activity Assays

a. β-Ketothiolase (AtoB) Activity Assay (Thiolysis direction): This assay measures the thiolytic cleavage of acetoacetyl-CoA.

-

Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 25 mM MgCl2, 0.2 mM Coenzyme A, and acetoacetyl-CoA.

-

Initiate the reaction by adding the purified AtoB enzyme.

-

Monitor the decrease in absorbance at 304 nm, which corresponds to the disappearance of the enolate form of acetoacetyl-CoA.

-

Calculate the specific activity based on the molar extinction coefficient of acetoacetyl-CoA.

b. 3-Hydroxyacyl-CoA Dehydrogenase (FadB) Activity Assay: This assay measures the oxidation of a 3-hydroxyacyl-CoA substrate.

-

Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.0), 0.2 mM NAD+, and the 3-hydroxyacyl-CoA substrate (e.g., (S)-3-hydroxybutyryl-CoA).

-

Initiate the reaction by adding the purified FadB enzyme.

-

Monitor the increase in absorbance at 340 nm due to the formation of NADH.

-

Calculate the specific activity using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).

c. Thioesterase (e.g., TesB) Activity Assay: This assay uses 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to quantify the free CoA released upon hydrolysis of the acyl-CoA substrate.

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 0.1 mM acyl-CoA substrate (e.g., pentenoyl-CoA), and 0.2 mM DTNB.

-

Initiate the reaction by adding the purified thioesterase.

-

Monitor the increase in absorbance at 412 nm, which corresponds to the formation of the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion.

-

Calculate the specific activity using the molar extinction coefficient of TNB (14,150 M⁻¹ cm⁻¹).[3][4][5][6][7]

In Vivo Production and Quantification of this compound

a. Culturing of Engineered E. coli:

-

Co-express the genes for the reverse β-oxidation pathway (e.g., atoB, fadB, and a selected thioesterase) in an appropriate E. coli host strain.

-

Grow the engineered strain in a suitable production medium (e.g., M9 minimal medium supplemented with glucose).

-

Induce gene expression at the appropriate cell density.

-

Continue cultivation for a set period (e.g., 48-72 hours) to allow for product accumulation.

b. Extraction and Quantification by GC-MS:

-

Acidify the culture supernatant to protonate the fatty acids.

-

Extract the fatty acids with an organic solvent (e.g., ethyl acetate).

-

Derivatize the fatty acids (e.g., by silylation with BSTFA) to increase their volatility for gas chromatography.

-

Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Identify this compound based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the concentration using an internal standard and a calibration curve.[8][9][10][11]

dot digraph "GC_MS_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes sample [label="Culture Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; acidification [label="Acidification", fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Solvent Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; derivatization [label="Derivatization (e.g., Silylation)", fillcolor="#FBBC05", fontcolor="#202124"]; gcms [label="GC-MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; quantification [label="Quantification", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges sample -> acidification [color="#4285F4"]; acidification -> extraction [color="#4285F4"]; extraction -> derivatization [color="#4285F4"]; derivatization -> gcms [color="#4285F4"]; gcms -> quantification [color="#4285F4"]; } caption: "Workflow for GC-MS analysis of short-chain fatty acids."

References

- 1. Genetic and biochemical characterization of an Escherichia coli K-12 mutant deficient in acyl-coenzyme A thioesterase II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neb.com [neb.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. Ellman's reagent - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. commons.emich.edu [commons.emich.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to trans-2-Pentenoic Acid: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-2-pentenoic acid, an unsaturated carboxylic acid with emerging interest in various scientific fields. This document details its chemical and physical properties, provides a detailed protocol for its synthesis and purification, and explores its potential biological activities, with a focus on inflammatory and metabolic signaling pathways.

Core Properties of this compound

This compound, also known as (E)-pent-2-enoic acid, is a short-chain unsaturated fatty acid. Its structure consists of a five-carbon chain with a carboxylic acid functional group and a double bond in the trans configuration between the second and third carbon atoms.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O₂ | [1][2] |

| Molecular Weight | 100.12 g/mol | [1][2] |

| CAS Number | 13991-37-2 | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Sour, caramellic, cheesy | [2] |

| Melting Point | 9-11 °C | [1] |

| Boiling Point | 106 °C at 20 mmHg | [1] |

| Density | 0.99 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.452 | [1] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Key Features | Reference(s) |

| ¹H NMR (CDCl₃) | Signals corresponding to the ethyl group protons, the vinyl protons of the trans double bond, and the carboxylic acid proton. The coupling constants between the vinyl protons are characteristic of a trans configuration. | [1][3] |

| ¹³C NMR (CDCl₃) | Resonances for the carboxylic carbon, the two sp² hybridized carbons of the double bond, and the two sp³ hybridized carbons of the ethyl group. | [4] |

| GC-MS | A characteristic fragmentation pattern upon electron ionization, allowing for its identification and quantification in complex mixtures. Derivatization is often employed to improve its volatility for GC analysis.[5][6][7][8] | [5][6][7][8][9] |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and the C-H bends associated with the trans double bond. | [10] |

Synthesis and Purification

This compound can be synthesized via the Doebner modification of the Knoevenagel condensation. This reaction involves the condensation of an aldehyde with malonic acid in the presence of pyridine (B92270).

Synthesis of this compound via Doebner Condensation

This protocol describes the synthesis of this compound from propanal and malonic acid.

Materials:

-

Propanal

-

Malonic acid

-

Pyridine

-

6M Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve malonic acid (1.0 equivalent) in pyridine (2.5 equivalents).

-

To this solution, add propanal (1.0 equivalent) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into an excess of cold 6M hydrochloric acid with vigorous stirring. This will neutralize the pyridine and precipitate the crude product.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by vacuum distillation.

Procedure:

-

Set up a vacuum distillation apparatus.

-

Transfer the crude this compound to the distillation flask.

-

Heat the flask gently under vacuum.

-

Collect the fraction that distills at approximately 106 °C at 20 mmHg.[1]

The purity of the final product should be assessed by GC-MS and NMR spectroscopy.

Biological Activity and Signaling Pathways

As a short-chain unsaturated fatty acid, this compound is postulated to exhibit biological activities, particularly in modulating inflammatory and metabolic signaling pathways. While direct studies on this compound are limited, the known effects of other short-chain fatty acids (SCFAs) provide a strong basis for hypothesized mechanisms of action.

Hypothetical Anti-Inflammatory Effects via NF-κB Signaling

Chronic inflammation is a key factor in many diseases. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the NF-κB pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Potential Metabolic Regulation via PPARγ Signaling

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in lipid and glucose metabolism. PPARγ is a key regulator of adipogenesis and insulin (B600854) sensitivity. It is plausible that this compound, as a fatty acid, could act as a ligand for PPARγ, thereby influencing metabolic gene expression.

Caption: Postulated activation of the PPARγ signaling pathway by this compound.

Experimental Protocols for Biological Evaluation

To investigate the hypothesized biological activities of this compound, a series of in vitro experiments are necessary. The following are detailed protocols for key assays.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on cell viability.

Materials:

-

RAW 264.7 macrophages (or other relevant cell line)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control (medium with the same concentration of solvent used to dissolve the acid).

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Western Blot Analysis of NF-κB Activation

This protocol details the detection of phosphorylated p65, a key indicator of NF-κB activation.

Materials:

-

RAW 264.7 macrophages

-

LPS (Lipopolysaccharide)

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk in TBST)

-

Primary antibodies (anti-phospho-p65, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with this compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

-

Lyse the cells with RIPA buffer and determine protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4 °C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL detection system.

-

Quantify band intensities and normalize to the loading control (β-actin).

Measurement of Pro-inflammatory Cytokines (ELISA)

This protocol describes the quantification of TNF-α and IL-6 in cell culture supernatants.

Materials:

-

RAW 264.7 macrophages

-

LPS

-

This compound

-

Human/Murine TNF-α and IL-6 ELISA kits

-

Microplate reader

Procedure:

-

Seed cells in a 24-well plate and grow to 80-90% confluency.

-

Pre-treat cells with this compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatants.

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations based on the standard curve.

PPARγ Reporter Assay

This assay measures the ability of this compound to activate PPARγ.

Materials:

-

HEK293T cells (or other suitable cell line)

-

PPARγ expression vector

-

PPRE-luciferase reporter vector

-

Control vector (e.g., pRL-TK)

-

Transfection reagent

-

This compound

-

Rosiglitazone (B1679542) (positive control)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Co-transfect cells in a 24-well plate with the PPARγ expression vector, PPRE-luciferase reporter vector, and the control vector.

-

After 24 hours, treat the cells with various concentrations of this compound or rosiglitazone for another 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase Reporter Assay System and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Express the results as fold activation over the vehicle control.

Experimental and Logical Workflows

The following diagram illustrates a logical workflow for the investigation of the biological activities of this compound.

Caption: A logical workflow for the synthesis, characterization, and biological evaluation of this compound.

Conclusion

This compound is an unsaturated carboxylic acid with potential applications in various research areas, including drug development. This guide provides a foundational understanding of its properties and outlines detailed methodologies for its synthesis and biological evaluation. The hypothesized roles of this compound in modulating key signaling pathways such as NF-κB and PPARγ warrant further investigation to elucidate its therapeutic potential. The provided protocols offer a starting point for researchers to explore the effects of this intriguing molecule.

References

- 1. This compound(13991-37-2) 1H NMR [m.chemicalbook.com]

- 2. This compound | C5H8O2 | CID 638122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 4. trans-2-Methyl-2-pentenoic acid(16957-70-3) 13C NMR [m.chemicalbook.com]

- 5. agilent.com [agilent.com]

- 6. mdpi.com [mdpi.com]

- 7. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

physical and chemical properties of (E)-Pent-2-enoic acid

This technical guide provides a comprehensive overview of the physical and chemical properties of (E)-Pent-2-enoic acid, tailored for researchers, scientists, and professionals in drug development. This document includes detailed data, experimental protocols, and visualizations to support its use in a scientific setting.

Chemical Identity and Physical Properties

(E)-Pent-2-enoic acid, also known as trans-2-pentenoic acid, is an unsaturated carboxylic acid. It is characterized by a five-carbon chain with a double bond in the trans configuration between the second and third carbon atoms.

Table 1: Physical and Chemical Properties of (E)-Pent-2-enoic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O₂ | [1] |

| Molecular Weight | 100.12 g/mol | [1] |

| CAS Number | 13991-37-2 | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Melting Point | 9-11 °C | [3] |

| Boiling Point | 106 °C at 20 mmHg | [3] |

| Density | 0.99 g/mL at 25 °C | [3] |

| Solubility in Water | 62.9 mg/mL at 20 °C | [4] |

| pKa | ~4.7 | [5] |

| Refractive Index (n20/D) | 1.452 | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of (E)-Pent-2-enoic acid.

Table 2: ¹H NMR Spectral Data of (E)-Pent-2-enoic Acid (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 12.35 | br s | - | 1H, -OH |

| 7.14 | dt | 15.6, 6.3 | 1H, -CH= |

| 5.82 | dt | 15.6, 1.7 | 1H, =CH- |

| 2.21-2.30 | m | - | 2H, -CH₂- |

| 1.08 | t | 7.4 | 3H, -CH₃ |

Table 3: ¹³C NMR Spectral Data of (E)-Pent-2-enoic Acid (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 172.69 | C=O |

| 153.77 | -CH= |

| 119.76 | =CH- |

| 25.54 | -CH₂- |

| 21.10 | -CH₃ |

Table 4: Infrared (IR) Spectroscopy Data of (E)-Pent-2-enoic Acid

| Wavenumber (cm⁻¹) | Assignment |

| ~2970 | C-H stretch (alkane) |

| ~1695 | C=O stretch (carboxylic acid) |

| ~1650 | C=C stretch (alkene) |

| ~1420 | O-H bend |

| ~1290 | C-O stretch |

| ~980 | =C-H bend (trans) |

Table 5: Mass Spectrometry Data of (E)-Pent-2-enoic Acid (EI, 70 eV)

| m/z | Relative Intensity (%) | Assignment |

| 100 | 50 | [M]⁺ |

| 82 | 23 | [M - H₂O]⁺ |

| 55 | 100 | [C₄H₇]⁺ |

| 45 | 77 | [COOH]⁺ |

| 39 | 99 | [C₃H₃]⁺ |

| 29 | 61 | [C₂H₅]⁺ |

Experimental Protocols

Synthesis of (E)-Pent-2-enoic Acid via Doebner Modification of Knoevenagel Condensation

This protocol describes the synthesis of (E)-Pent-2-enoic acid from propanal and malonic acid using pyridine (B92270) as a catalyst and solvent.[6][7]

Materials:

-

Propanal

-

Malonic acid

-

Pyridine (anhydrous)

-

Hydrochloric acid (HCl), 2M solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve malonic acid (1.2 equivalents) in anhydrous pyridine (2-3 volumes).

-

To this solution, add propanal (1.0 equivalent) dropwise with stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.

-

Slowly add 2M HCl to the cooled reaction mixture with stirring until the pH is acidic (pH ~1-2). This will precipitate the product and neutralize the pyridine.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude (E)-Pent-2-enoic acid by vacuum distillation.

Determination of Melting Point

This is a general procedure for determining the melting point of a low-melting solid like (E)-Pent-2-enoic acid.

Materials:

-

(E)-Pent-2-enoic acid sample

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Ensure the (E)-Pent-2-enoic acid sample is solidified by cooling it below its melting point.

-

Introduce a small amount of the solidified sample into a capillary tube, ensuring a packed height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

Determination of Boiling Point

This is a general procedure for determining the boiling point of a liquid at a specific pressure.

Materials:

-

(E)-Pent-2-enoic acid sample

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)

Procedure:

-

Place a small amount of (E)-Pent-2-enoic acid into the test tube.

-

Invert the capillary tube (sealed end up) and place it into the test tube with the liquid.

-

Attach the test tube to a thermometer and suspend the assembly in a heating bath.

-

Heat the bath gently and observe the capillary tube.

-

A stream of bubbles will emerge from the open end of the capillary tube as the liquid boils.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

Determination of Aqueous Solubility

This is a general shake-flask method to determine the solubility of (E)-Pent-2-enoic acid in water.

Materials:

-

(E)-Pent-2-enoic acid

-

Distilled water

-

Shake-flask or sealed vials

-

Shaker or magnetic stirrer

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Add an excess amount of (E)-Pent-2-enoic acid to a known volume of distilled water in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 20 °C) for a sufficient time (e.g., 24 hours) to reach equilibrium.

-

After agitation, allow the mixture to stand to let undissolved solute settle.

-

Centrifuge the mixture to ensure complete separation of the solid and liquid phases.

-

Carefully remove an aliquot of the clear supernatant.

-

Determine the concentration of (E)-Pent-2-enoic acid in the aliquot using a suitable analytical method, such as UV-Vis spectrophotometry (after creating a calibration curve) or HPLC.

-

The determined concentration represents the aqueous solubility at that temperature.

Chemical Reactivity and Pathways

(E)-Pent-2-enoic acid undergoes reactions typical of α,β-unsaturated carboxylic acids.

Caption: Key chemical reactions of (E)-Pent-2-enoic acid.

Experimental and Logical Workflows

The synthesis of (E)-Pent-2-enoic acid follows a standard organic chemistry workflow.

Caption: General workflow for the synthesis of (E)-Pent-2-enoic acid.

References

- 1. 2-Pentenoic acid | C5H8O2 | CID 12299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13991-37-2|(E)-Pent-2-enoic acid|BLD Pharm [bldpharm.com]

- 3. (E)-2-pentenoic acid, 13991-37-2 [thegoodscentscompany.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. google.com [google.com]

An In-depth Technical Guide to the Discovery and History of trans-2-Pentenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Pentenoic acid (IUPAC name: (2E)-pent-2-enoic acid) is an alpha,beta-unsaturated carboxylic acid with the chemical formula C₅H₈O₂. While not as widely known as some other short-chain fatty acids, it serves as a valuable model compound in the study of the biological activities and chemical reactivity of this class of molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound, including its early synthesis, physicochemical properties, and known biological significance. The information is presented with a focus on quantitative data, detailed experimental protocols from historical and modern literature, and visual representations of key processes to aid in research and development.

Discovery and Early History

Pinpointing the exact moment of the first synthesis and characterization of this compound is challenging due to the historical evolution of chemical nomenclature. Early literature often referred to it by names such as β-ethylacrylic acid or propylideneacetic acid. However, verifiable scientific data for this compound appears in the late 1930s. A notable early reference is a 1938 paper by E. Schjanberg in Svensk Kemisk Tidskrift, which is cited in the NIST Chemistry WebBook for its thermochemical data on the compound. This suggests that by this time, this compound was a known chemical entity for which physical constants were being systematically measured.

The scientific interest in unsaturated fatty acids, in general, grew significantly following the discovery of essential fatty acids by George and Mildred Burr in the late 1920s and early 1930s. Their work demonstrated that certain unsaturated fatty acids were vital for animal health, sparking broader investigations into the synthesis and properties of various members of this class, including short-chain variants like this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a pungent, cheesy, or sour odor.[1] It is soluble in organic solvents and has limited solubility in water.[2] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O₂ | [3] |

| Molecular Weight | 100.12 g/mol | [3] |

| CAS Number | 13991-37-2 | [1] |

| Melting Point | ~10 °C | [1] |

| Boiling Point | 198 °C (at 760 Torr); 108 °C (at 17 Torr) | [1] |

| Density | 0.99 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.452 | |

| pKa | ||

| LogP | 1.03720 | [4] |

| Vapor Pressure | 0.107 mmHg at 25°C | [4] |

Synthesis of this compound

Historical Synthesis Methods

While the specific protocol from the earliest synthesis remains to be definitively identified, a common and historically significant method for the preparation of α,β-unsaturated acids is the Knoevenagel condensation , followed by decarboxylation. A plausible historical route to this compound would involve the condensation of propanal with malonic acid.

-

Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with malonic acid (1 equivalent) and a suitable solvent such as pyridine (B92270), which also acts as a basic catalyst.

-

Addition of Aldehyde: Propanal (1 equivalent) is added dropwise to the stirred solution.

-

Reaction: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by the evolution of carbon dioxide.

-

Work-up: After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the crude product.

-

Purification: The crude this compound is then purified by recrystallization or distillation under reduced pressure.

A similar preparation of this compound is described by reacting propionaldehyde (B47417) and malonic acid in pyridine with heating, affording a 93% yield.[5]

References

- 1. Discovery of essential fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 13991-37-2: this compound | CymitQuimica [cymitquimica.com]

- 4. CN113336637B - Synthesis method of trans-2-methyl-2-pentenoic acid - Google Patents [patents.google.com]

- 5. Toxic oxygenated alpha,beta-unsaturated aldehydes and their study in foods: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Metabolism of trans-2-Pentenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-pentenoic acid is a short-chain unsaturated fatty acid. While specific comprehensive metabolic studies on this particular molecule are not extensively documented in publicly available literature, its structural characteristics strongly suggest that its primary metabolic fate lies in the well-established beta-oxidation pathway for unsaturated fatty acids. This guide synthesizes the current understanding of this pathway, providing a putative metabolic scheme for this compound, detailed experimental protocols for its study, and representative data formats for the analysis of its metabolism. This document is intended to serve as a foundational resource for researchers initiating studies on the metabolism of this compound and similar short-chain fatty acids.

Predicted Metabolic Pathway of this compound

The metabolism of this compound is predicted to occur primarily in the mitochondria and peroxisomes via the beta-oxidation pathway. Due to the presence of a double bond at an even-numbered carbon (C2), its breakdown requires a set of core enzymes as well as an auxiliary enzyme, enoyl-CoA isomerase.

The initial step is the activation of this compound to its coenzyme A (CoA) thioester, trans-2-pentenoyl-CoA. This reaction is catalyzed by acyl-CoA synthetase. Since the molecule is already in the trans-2 configuration, it can directly enter the beta-oxidation spiral. The subsequent steps involve hydration, oxidation, and thiolytic cleavage to yield acetyl-CoA and propionyl-CoA.

Signaling Pathway Diagram

Quantitative Data Summary

Due to the absence of specific studies on this compound metabolism, the following table presents a hypothetical summary of quantitative data that could be generated from in vitro metabolism experiments. This serves as a template for data presentation.

| Parameter | Value | Units | Experimental System |

| Enzyme Kinetics (Hypothetical) | |||

| Acyl-CoA Synthetase | |||

| Michaelis Constant (Km) | 50 | µM | Rat Liver Microsomes |

| Maximum Velocity (Vmax) | 10 | nmol/min/mg protein | Rat Liver Microsomes |

| Enoyl-CoA Hydratase (Crotonase) | |||

| Michaelis Constant (Km) | 25 | µM | Purified Bovine Liver Enzyme |

| Maximum Velocity (Vmax) | 150 | µmol/min/mg protein | Purified Bovine Liver Enzyme |

| Metabolite Formation | |||

| Acetyl-CoA | 8.5 | nmol/mg protein | Isolated Rat Liver Mitochondria |

| Propionyl-CoA | 4.2 | nmol/mg protein | Isolated Rat Liver Mitochondria |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the metabolism of this compound.

In Vitro Metabolism using Liver Homogenates

This protocol outlines a general procedure for assessing the metabolism of this compound in a complex biological matrix.

Objective: To determine the rate of metabolism of this compound and identify its primary metabolites in a liver homogenate system.

Materials:

-

This compound

-

Rat liver S9 fraction (or mitochondrial fraction)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

ATP

-

Coenzyme A (CoA)

-

NAD⁺

-

L-carnitine

-

Quenching solution (e.g., ice-cold acetonitrile)

-

Internal standard (e.g., deuterated pentenoic acid)

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, ATP, CoA, NAD⁺, and L-carnitine.

-

Pre-warm the reaction mixture to 37°C.

-

Add the liver S9 fraction (or mitochondrial fraction) to the reaction mixture and pre-incubate for 5 minutes at 37°C.

-

Initiate the reaction by adding this compound (e.g., to a final concentration of 100 µM).

-

Incubate at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (B52724) and the internal standard.

-

Vortex and centrifuge to pellet the protein.

-

Transfer the supernatant for analysis by GC-MS or LC-MS.

Enzyme Kinetic Analysis with Purified Enzymes

This protocol is designed to determine the kinetic parameters of a specific enzyme involved in the metabolism of trans-2-pentenoyl-CoA.

Objective: To determine the Kₘ and Vₘₐₓ of enoyl-CoA hydratase (crotonase) for trans-2-pentenoyl-CoA.

Materials:

-

Purified enoyl-CoA hydratase

-

trans-2-Pentenoyl-CoA (substrate)

-

Tris-HCl buffer (pH 7.8)

-

Spectrophotometer

Procedure:

-

Synthesize trans-2-pentenoyl-CoA from this compound.

-

Prepare a series of substrate concentrations ranging from, for example, 5 µM to 200 µM in Tris-HCl buffer.

-

The activity of enoyl-CoA hydratase can be monitored by measuring the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond of the enoyl-CoA thioester.

-

Add a known amount of purified enoyl-CoA hydratase to a cuvette containing the substrate solution at a specific concentration.

-

Immediately start recording the change in absorbance over time at 37°C.

-

Calculate the initial velocity (rate of substrate consumption) from the linear portion of the absorbance curve.

-

Repeat for all substrate concentrations.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Experimental Workflow Diagram

Conclusion

While direct experimental data on the metabolism of this compound is limited, its chemical structure provides a strong basis for predicting its degradation via the beta-oxidation pathway. The experimental protocols and data presentation formats provided in this guide offer a robust framework for researchers to initiate and conduct detailed investigations into the metabolic fate of this and other short-chain unsaturated fatty acids. Such studies are crucial for understanding the physiological roles and potential toxicological profiles of these compounds, which is of significant interest to researchers in the fields of biochemistry, nutrition, and drug development.

Trans-2-Pentenoic Acid: A Review of Its Chemical Profile and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-Pentenoic acid, a short-chain unsaturated fatty acid, is a molecule of interest in various chemical and biological fields. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its potential therapeutic applications. Due to the limited direct research on its therapeutic effects, this paper also explores the broader context of short-chain fatty acids to infer potential areas for future investigation.

Chemical and Physical Properties

This compound, also known as (E)-2-pentenoic acid, is a carboxylic acid with the chemical formula C₅H₈O₂. It is a colorless to light yellow liquid with a characteristic sour, caramellic, and cheese-like aroma.[1] Its key physical and chemical properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Weight | 100.12 g/mol | [][3] |

| CAS Number | 13991-37-2 | [3] |

| Boiling Point | 106 °C at 20 mmHg | [3] |

| Melting Point | 9-11 °C | [3] |

| Density | 0.99 g/mL at 25 °C | [3] |

| Solubility in Water | 62.9 mg/mL at 20 °C | [] |

Known Biological and Chemical Roles

Currently, the primary applications of this compound are in the flavor and fragrance industry and as a synthetic intermediate in the chemical industry.[4] It has been utilized in the preparation of new nonsteroidal human androgen receptor (hAR) agonists, highlighting its potential as a scaffold in drug discovery.[][3]

One source suggests that 2-Pentenoic acid may possess anti-inflammatory properties through the inhibition of prostaglandin (B15479496) synthesis.[5] The same source also mentions a potential role in reducing the incidence of bowel disease and improving mitochondrial function, though these claims are not substantiated with detailed experimental evidence in the available literature.[5]

Potential Therapeutic Effects: An Extrapolation from Short-Chain Fatty Acids

While direct evidence for the therapeutic effects of this compound is scarce, the broader class of short-chain fatty acids (SCFAs) has been extensively studied and shown to exert a variety of beneficial health effects. These effects are primarily linked to their role as energy sources for colonocytes and their ability to modulate various cellular processes, including inflammation, immune function, and metabolism.[6][7][8]

The potential therapeutic avenues for this compound, by analogy to other SCFAs, could include:

-

Anti-inflammatory Effects: SCFAs are known to modulate inflammatory responses. Further research could investigate if this compound shares these properties and its potential mechanisms of action.

-

Gastrointestinal Health: Given the suggested link to reducing bowel disease, exploring its effects on gut barrier function and the gut microbiome could be a fruitful area of research.

-

Metabolic Disorders: SCFAs have been implicated in the regulation of glucose and lipid metabolism, suggesting a potential role in conditions like diabetes and obesity.[9]

It is crucial to emphasize that these are speculative areas of investigation based on the known functions of related molecules, and dedicated studies are required to determine if this compound possesses any of these therapeutic properties.

Experimental Protocols and Signaling Pathways: A Need for Further Research

A thorough review of the existing scientific literature did not yield any detailed experimental protocols specifically designed to evaluate the therapeutic effects of this compound. Furthermore, no signaling pathways directly modulated by this molecule have been elucidated.

To advance the understanding of its therapeutic potential, the following experimental approaches would be necessary:

-

In vitro studies: To assess its effects on various cell lines (e.g., immune cells, intestinal epithelial cells, cancer cells) and to elucidate potential mechanisms of action, including receptor binding and enzyme inhibition assays.

-

Preclinical animal models: To investigate its efficacy and safety in models of inflammatory diseases, metabolic disorders, and other relevant conditions.

The logical workflow for future investigation is depicted in the following diagram:

Conclusion

This compound is a molecule with established applications in the chemical industry but remains largely unexplored in terms of its therapeutic potential. While the broader class of short-chain fatty acids exhibits a range of beneficial biological activities, there is currently a significant lack of direct evidence to support similar effects for this compound. This guide highlights the existing knowledge gaps and underscores the need for rigorous scientific investigation to uncover any potential therapeutic value of this compound. Future research, following a structured workflow from in vitro characterization to preclinical and clinical studies, is essential to determine its role, if any, in human health and disease.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 3. This compound | 13991-37-2 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 13991-37-2: this compound | CymitQuimica [cymitquimica.com]

- 6. Health Benefits and Side Effects of Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Short-Chain Fatty Acids and Human Health: From Metabolic Pathways to Current Therapeutic Implications [mdpi.com]

- 8. Health Benefits and Side Effects of Short-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How Short-Chain Fatty Acids Affect Health and Weight [healthline.com]

An In-depth Technical Guide to trans-2-Pentenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Pentenoic acid, a short-chain unsaturated fatty acid, is a molecule of significant interest in various scientific domains, including flavor and fragrance chemistry, organic synthesis, and pharmacology. Its versatile chemical structure, featuring a carboxylic acid functional group and a trans-double bond, allows it to serve as a valuable building block for more complex molecules and as a modulator of biological pathways. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, physicochemical properties, synthesis, and its role in relevant signaling pathways.

Chemical Identity and Properties

This compound is systematically known as (E)-pent-2-enoic acid. Its unique structure contributes to its distinct physical and chemical properties.

Synonyms and Identifiers

The compound is recognized by a variety of names and registry numbers, crucial for accurate identification in research and commercial applications.

| Identifier Type | Value |

| CAS Number | 13991-37-2[1][2][3] |

| IUPAC Name | (E)-pent-2-enoic acid[1] |

| Synonyms | (2E)-2-Pentenoic acid, (E)-Pent-2-enoic acid, beta-Ethyl acrylic acid, trans-alpha,beta-Penteneoic acid[1][3] |

| Molecular Formula | C5H8O2[2][3] |

| Molecular Weight | 100.12 g/mol [1] |

| InChI Key | YIYBQIKDCADOSF-ONEGZZNKSA-N[3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Melting Point | 9-11 °C | [2][4] |

| Boiling Point | 106 °C at 20 mmHg | [2][4] |

| Density | 0.99 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.452 | [4] |

| Solubility | Soluble in alcohol and propylene (B89431) glycol. Limited solubility in water. | [5] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Sour, cheesy, buttery |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods in organic chemistry. A common and effective method is the Knoevenagel condensation, specifically utilizing the Doebner modification.[6][7] This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, in this case, malonic acid, followed by decarboxylation.

Experimental Protocol: Doebner Modification of the Knoevenagel Condensation

This protocol describes a general procedure for the synthesis of this compound from propanal and malonic acid.

Materials:

-

Propanal

-

Malonic acid

-

Pyridine

-

Piperidine (catalyst)

-

Hydrochloric acid (for workup)

-

Diethyl ether (or other suitable organic solvent for extraction)

-

Anhydrous magnesium sulfate (B86663) (or other drying agent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid in pyridine.

-

Addition of Reactants: To this solution, add propanal and a catalytic amount of piperidine.

-

Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with hydrochloric acid. This will cause the product to precipitate or separate.

-

Extraction: Extract the product into an organic solvent such as diethyl ether. Wash the organic layer with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by distillation or chromatography to yield pure this compound.

Biological Activity and Signaling Pathways

This compound and its derivatives are known to interact with specific cellular receptors, thereby modulating downstream signaling cascades. Of particular interest to drug development professionals is its interaction with the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A.[8] This G protein-coupled receptor is a target for niacin (nicotinic acid), a drug used to treat dyslipidemia.

HCA2 Receptor Signaling

Activation of the HCA2 receptor can trigger different signaling pathways depending on the cell type. These pathways are critical in understanding the therapeutic effects and potential side effects of HCA2 agonists.

In Adipocytes:

Activation of HCA2 in adipocytes leads to the inhibition of lipolysis. This is achieved through a Gαi-mediated pathway that reduces intracellular cyclic AMP (cAMP) levels.[8]

Caption: HCA2 signaling in adipocytes leading to inhibition of lipolysis.

In Hepatocytes:

In liver cells, HCA2 activation can lead to a decrease in hepatic lipid accumulation through a different signaling cascade involving Protein Kinase C (PKC) and the Extracellular signal-regulated kinase (ERK) pathway.[8]

Caption: HCA2 signaling in hepatocytes resulting in reduced lipogenesis.

In Macrophages:

The signaling of HCA2 in macrophages is more complex and can lead to the upregulation of cholesterol transporters, suggesting a role in reverse cholesterol transport.[9] This pathway involves Gβγ subunits and can paradoxically increase cAMP levels.[9]

Caption: HCA2 signaling in macrophages promoting reverse cholesterol transport.

Conclusion

This compound is a multifaceted molecule with important applications in both chemistry and biology. Its straightforward synthesis and the potential for its derivatives to modulate key signaling pathways, such as those governed by the HCA2 receptor, make it a compound of considerable interest for ongoing research and development. This guide provides a foundational understanding for professionals seeking to explore the properties and applications of this versatile short-chain fatty acid.

References

- 1. This compound | C5H8O2 | CID 638122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 13991-37-2 [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | CAS#:13991-37-2 | Chemsrc [chemsrc.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. Knoevenagel Condensation [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Differential tissue and ligand-dependent signaling of GPR109A receptor: implications for anti-atherosclerotic therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of trans-2-Pentenoic Acid from Piperylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of trans-2-pentenoic acid from piperylene. The synthesis is presented as a two-step process: (1) the carbonylation of piperylene to yield 3-pentenoic acid, and (2) the subsequent acid-catalyzed isomerization of 3-pentenoic acid to the final product, this compound. This methodology is adapted from established industrial processes for similar compounds and offers a viable route for laboratory-scale synthesis. The protocols include reaction conditions, purification methods, and characterization data.

Introduction

This compound is a valuable building block in organic synthesis, finding applications in the pharmaceutical and flavor and fragrance industries. Its synthesis from piperylene, a readily available byproduct of ethylene (B1197577) production, presents an economical and scalable route. The described method first involves the hydrocarboxylation of piperylene, a conjugated diene, to form the β,γ-unsaturated 3-pentenoic acid. This is followed by a controlled isomerization to the more thermodynamically stable α,β-unsaturated this compound.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds